36Kgn8MC9B
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Overview
Description
The compound 36Kgn8MC9B, also known as 5,6,8,9,11,12,14,15-Octahydro-2-(5,6,8,9,11,12,14,15-octahydro-1,3-dithiolo[4,5-k][1,4,7,10,13]trioxadithiacyclopentadecin-2-ylidene)-1,3-dithiolo[4,5-k][1,4,7,10,13]trioxadithiacyclopentadecin, is a complex organic molecule with the molecular formula C22H32O6S8 and a molecular weight of 649.006 g/mol . This compound is characterized by its unique structure, which includes multiple sulfur and oxygen atoms arranged in a cyclic configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 36Kgn8MC9B involves multiple steps, including the formation of dithiolo and trioxadithiacyclopentadecin rings. The process typically begins with the preparation of intermediate compounds through reactions involving thiols and epoxides under controlled conditions. The final step involves the cyclization of these intermediates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of specialized reactors and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
36Kgn8MC9B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Scientific Research Applications
36Kgn8MC9B has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of 36Kgn8MC9B involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to receptor sites. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8,9,11,12,14,15-Octahydro-1,3-dithiolo[4,5-k][1,4,7,10,13]trioxadithiacyclopentadecin
- 1,3-Dithiolo[4,5-k][1,4,7,10,13]trioxadithiacyclopentadecin
Uniqueness
36Kgn8MC9B is unique due to its specific arrangement of sulfur and oxygen atoms in a cyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
98449-88-8 |
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Molecular Formula |
C22H32O6S8 |
Molecular Weight |
649.0 g/mol |
IUPAC Name |
17-(5,8,11-trioxa-2,14,16,18-tetrathiabicyclo[13.3.0]octadec-1(15)-en-17-ylidene)-5,8,11-trioxa-2,14,16,18-tetrathiabicyclo[13.3.0]octadec-1(15)-ene |
InChI |
InChI=1S/C22H32O6S8/c1-5-25-9-13-29-17-18(30-14-10-26-6-2-23-1)34-21(33-17)22-35-19-20(36-22)32-16-12-28-8-4-24-3-7-27-11-15-31-19/h1-16H2 |
InChI Key |
XCTBVNZZLKEVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSC2=C(SCCOCCO1)SC(=C3SC4=C(S3)SCCOCCOCCOCCS4)S2 |
Origin of Product |
United States |
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